- Compound for optoelectronic device, organic light emitting diode including the same and display including the organic light emitting diode, World Intellectual Property Organization, , ,

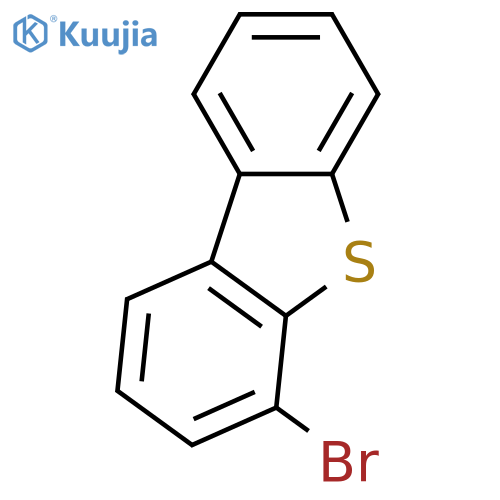

Cas no 97511-05-2 (4-Bromodibenzothiophene)

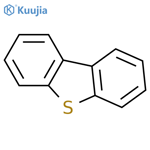

4-Bromodibenzothiophene structure

Nombre del producto:4-Bromodibenzothiophene

Número CAS:97511-05-2

MF:C12H7BrS

Megavatios:263.152981042862

MDL:MFCD02683746

CID:803461

PubChem ID:253661777

4-Bromodibenzothiophene Propiedades químicas y físicas

Nombre e identificación

-

- 4-Bromodibenzo[b,d]thiophene

- 4-Bromodibenzothiophene

- 4-bromo-Dibenzothiophene

- Dibenzothiophene,4-bromo-

- Dibenzothiophene, 4-bromo-

- AK110516

- dibenzo[b,d]thiophene, 4-bromo-

- GJXAVNQWIVUQOD-UHFFFAOYSA-N

- VT20280

- FCH1334446

- SY030030

- BC005174

- AX8095234

- Y5819

- ST24043487

- B4449

- 4-Bromodibenzo[b,d]thiophene;Di

- 4-Bromodibenzothiophene (ACI)

- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-bromo-

- SCHEMBL232632

- W-200538

- 97511-05-2

- GEO-02665

- AKOS016008829

- DTXSID50332505

- DS-4628

- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-romo-

- InChI=1/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7

- CS-W022120

- 6-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE

- 4-Bromodibenzo[b pound notd]thiophene

- DB-028760

- MFCD02683746

-

- MDL: MFCD02683746

- Renchi: 1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H

- Clave inchi: GJXAVNQWIVUQOD-UHFFFAOYSA-N

- Sonrisas: BrC1C2SC3C(C=2C=CC=1)=CC=CC=3

Atributos calculados

- Calidad precisa: 261.94500

- Masa isotópica única: 261.94518g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 0

- Complejidad: 218

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 5.1

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 28.2

Propiedades experimentales

- Denso: 1.611

- Punto de fusión: 85.0 to 89.0 deg-C

- Punto de ebullición: 386.6℃ at 760 mmHg

- Punto de inflamación: 187.6 °C

- PSA: 28.24000

- Logp: 4.81700

4-Bromodibenzothiophene PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM158416-5g |

4-Bromodibenzo[b,d]thiophene |

97511-05-2 | 95%+ | 5g |

$22 | 2022-08-30 | |

| Ambeed | A177042-25g |

4-Bromodibenzo[b,d]thiophene |

97511-05-2 | 98% | 25g |

$26.0 | 2025-02-27 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4449-1G |

4-Bromodibenzothiophene |

97511-05-2 | >98.0%(GC) | 1g |

¥80.00 | 2024-04-15 | |

| abcr | AB444187-5 g |

4-Bromodibenzo[b,d]thiophene, 95%; . |

97511-05-2 | 95% | 5g |

€87.80 | 2023-07-18 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4449-5G |

4-Bromodibenzothiophene |

97511-05-2 | >98.0%(GC) | 5g |

¥230.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4449-1g |

4-Bromodibenzothiophene |

97511-05-2 | 98.0%(GC) | 1g |

¥120.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B73710-250mg |

4-Bromodibenzo[b,d]thiophene |

97511-05-2 | 98% | 250mg |

¥24.0 | 2022-10-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B73710-1g |

4-Bromodibenzo[b,d]thiophene |

97511-05-2 | 98% | 1g |

¥29.0 | 2022-10-09 | |

| abcr | AB444187-10 g |

4-Bromodibenzo[b,d]thiophene, 95%; . |

97511-05-2 | 95% | 10g |

€105.70 | 2023-07-18 | |

| Chemenu | CM158416-25g |

4-Bromodibenzo[b,d]thiophene |

97511-05-2 | 95%+ | 25g |

$64 | 2021-06-16 |

4-Bromodibenzothiophene Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, rt; rt → -78 °C

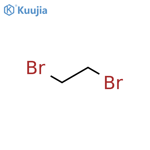

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Chloroform ; rt → 0 °C; 0 °C; 12 h, rt

Referencia

- Spiro compounds as electroluminescent material for organic electroluminescent device, Korea, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Pyridine , Water ; rt; 30 h, reflux

Referencia

- Preparation of aromatic amines for organic electric device, Korea, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Butyllithium , Bromine

Referencia

- Heteroatom-facilitated lithiations, Organic Reactions (Hoboken, 1979, (1979),

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 6 h, -40 °C → 0 °C

1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C

1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C

Referencia

- Synthesis and Evaluation of Dibenzothiophene Analogues as Pin1 Inhibitors for Cervical Cancer Therapy, ACS Omega, 2019, 4(5), 9228-9234

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C → 0 °C; 0 °C → -78 °C

1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt

1.3 Reagents: Water ; rt

1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt

1.3 Reagents: Water ; rt

Referencia

- Small molecule based on S,S-dioxo-dibenzothiophene and phenanthro-imidazole and its application in organic light-emitting device (OLED), China, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt

1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C

1.3 Reagents: Water ; rt

1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C

1.3 Reagents: Water ; rt

Referencia

- Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange, ACS Catalysis, 2022, 12(18), 11089-11096

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Chloroform ; 0 °C; 12 h, rt

Referencia

- Pyridine derivative compound as electroluminescent material for organic electroluminescent device, Korea, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; -40 °C → 0 °C; 6 h, 0 °C

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt

Referencia

- A Phosphorescent C-C* Cyclometalated Platinum(II) Dibenzothiophene NHC Complex, Organometallics, 2012, 31(21), 7447-7452

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran

1.3 Solvents: Dichloromethane

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran

1.3 Solvents: Dichloromethane

Referencia

- A new synthesis of fungicidal methyl (E)-3-methoxypropenoates, Tetrahedron, 1998, 54(26), 7595-7614

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Zinc chloride , Benzyltrimethylammonium tribromide Solvents: Acetic acid

Referencia

- Studies towards dibenzothiophene-S-oxide arrays and their photochemical reactivity, International Electronic Conferences on Synthetic Organic Chemistry, 2004, (2004), 1537-1550

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Butyllithium ; -78 °C → 0 °C

1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt

1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt

Referencia

- Non-Doped Deep Blue and Doped White Electroluminescence Devices Based on Phenanthroimidazole Derivative, Journal of Fluorescence, 2017, 27(2), 451-461

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt

1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux

1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux

Referencia

- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -40 °C; -40 °C → 0 °C; 6 h, 0 °C

1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C

1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C

Referencia

- Preparation of dibenzothiophene compounds containing arylamine moiety for organic electronic device, Korea, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, rt; rt → -78 °C

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt

Referencia

- Organic compounds for organic optoelectronic devices, organic emitting diodes, and display devices, European Patent Organization, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 6 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt

Referencia

- Preparation of 5-membered heterocycles for organic light-emitting diodes, Korea, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Zinc chloride , Benzyltrimethylammonium tribromide Solvents: Acetic acid

Referencia

- Studies towards dibenzothiophene S-oxide arrays and their photochemical reactivity, Kyushu Daigaku Kino Busshitsu Kagaku Kenkyusho Hokoku, 2001, 15(1), 63-71

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, 0 °C; 0 °C → -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C

Referencia

- Two organic host materials for organic optoelectronic element and display device, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -40 °C

1.2 Reagents: Dibromoethane ; -78 °C → rt

1.2 Reagents: Dibromoethane ; -78 °C → rt

Referencia

- Dibenzothiophene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, , 1-4

4-Bromodibenzothiophene Raw materials

- 4-Iododibenzothiophene

- 1,2-Dibromoethane

- Dibenzothiophene

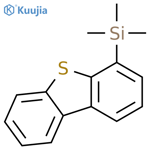

- Silane, 4-dibenzothienyltrimethyl-

- 1,1'-Biphenyl, 3-bromo-2-(methylsulfinyl)-

4-Bromodibenzothiophene Preparation Products

4-Bromodibenzothiophene Literatura relevante

-

Shanmugam Karthik,Thirumanavelan Gandhi New J. Chem. 2018 42 15811

-

Xi Chen,Siqi Liu,Yuling Sun,Daokun Zhong,Zhao Feng,Xiaolong Yang,Bochao Su,Yuanhui Sun,Guijiang Zhou,Bo Jiao,Zhaoxin Wu Mater. Chem. Front. 2023 7 1841

-

Bo-Sun Yun,So-Yoen Kim,Jin-Hyoung Kim,Ho-Jin Son,Sang Ook Kang J. Mater. Chem. C 2021 9 4062

-

4. Deep blue organic light-emitting devices enabled by bipolar phenanthro[9,10-d]imidazole derivativesShuo Chen,Yukun Wu,Yi Zhao,Daining Fang RSC Adv. 2015 5 72009

-

Yu Jin Kang,Ju Hui Yun,Si Hyun Han,Jun Yeob Lee J. Mater. Chem. C 2019 7 4573

97511-05-2 (4-Bromodibenzothiophene) Productos relacionados

- 1392219-01-0((4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)

- 1375473-98-5(1-methyl-2-phenyl-1H,6H,7H-pyrrolo2,3-cpyridin-7-one)

- 305848-82-2(2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide)

- 1019537-47-3(1-(4-chlorophenyl)ethyl(prop-2-en-1-yl)amine)

- 1203051-73-3(1-(2,4-Dimethylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine)

- 153873-66-6(3-Butylcyclobutan-1-ol)

- 2059938-63-3(2-cyclopentyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one)

- 2624109-40-4((2R)-1-(cyclopropylmethyl)aminopropan-2-ol hydrochloride)

- 1493531-08-0(2-amino-1-2-(pyrrolidin-1-yl)phenylethan-1-one)

- 1955474-62-0((2S,4R)-1-(2S)-2-amino-3,3-dimethylbutanoyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:97511-05-2)4-BROMODIBENZOTHIOPHENE

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:97511-05-2)4-Bromodibenzothiophene

Pureza:99%

Cantidad:500g

Precio ($):372.0